4-Methoxy-3-(trifluoromethyl)benzamide
Overview
Description
4-Methoxy-3-(trifluoromethyl)benzamide is an organic compound with the molecular formula C9H8F3NO2 and a molecular weight of 219.16 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzamide core. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound .
Scientific Research Applications
4-Methoxy-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials science.
Preparation Methods
The synthesis of 4-Methoxy-3-(trifluoromethyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzoic acid.
Formation of Acid Chloride: The 4-methoxybenzoic acid is reacted with thionyl chloride (SOCl2) to form 4-methoxybenzoyl chloride.
Introduction of Trifluoromethyl Group: The 4-methoxybenzoyl chloride is then reacted with trifluoromethylamine (CF3NH2) in the presence of a base such as triethylamine (Et3N) to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-Methoxy-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and strong bases like sodium hydride (NaH) for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
4-Methoxy-3-(trifluoromethyl)benzamide can be compared with other trifluoromethyl-substituted benzamides, such as:
4-Methoxybenzamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Trifluoromethyl)benzamide: Lacks the methoxy group, which affects its reactivity and biological activity.
4-Methoxy-2-(trifluoromethyl)benzamide: The position of the trifluoromethyl group is different, leading to variations in chemical behavior and biological effects.
Properties
IUPAC Name |
4-methoxy-3-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-7-3-2-5(8(13)14)4-6(7)9(10,11)12/h2-4H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCSFTCLDDNWRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379502 | |
Record name | 4-Methoxy-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-86-4 | |
Record name | 4-Methoxy-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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